molecular formula C25H21ClN2O6S B2693348 methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114658-53-5

methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No. B2693348
CAS RN: 1114658-53-5
M. Wt: 512.96
InChI Key: SESDYXCFANESGG-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C25H21ClN2O6S and its molecular weight is 512.96. The purity is usually 95%.
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Scientific Research Applications

Cyclohepta[b][1,4]benzothiazines and Their Analogues

Research on cycloheptabenzothiazines, which share structural similarities with the specified compound, involves the formation and reactions of these compounds. For instance, reactions with o-aminobenzenethiol and subsequent cyclization in dilute methanolic HCl have been studied. Such compounds exhibit interesting reactivity patterns under different conditions, including oxidation and rearrangement reactions. This research provides insights into the synthesis and potential applications of benzothiazine derivatives in medicinal chemistry (Shindo, Ishikawa, & Nozoe, 1985).

Facile Synthesis of Novel Compounds

Novel classes of compounds, including aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-ones, have been synthesized starting from precursors similar to the compound . These syntheses involve regiospecific conversions and cyclization reactions, highlighting the compound's potential as a precursor in synthesizing novel bioactive molecules (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Stereochemical Studies

The stereochemical consequences of sulphur migrations in related dihydro-1,4-thiazines have been explored, providing valuable information on the stereochemistry of such transformations. These studies are crucial for understanding the chemical behavior of thiazine derivatives under various conditions (Kitchin & Stoodley, 1973).

Crystallographic Studies

Crystallographic analysis of dehydration phenomena in related benzo[e][1,2]thiazine derivatives has been conducted. Such studies reveal the structural changes upon dehydration and provide insights into the molecular arrangements and interactions within crystals. This research is fundamental for understanding the solid-state chemistry of thiazine derivatives (Arshad, Şahin, Zia-ur-Rehman, Shafiq, Khan, Asiri, Khan, & Alamry, 2013).

Synthesis of Antimicrobial Agents

The synthesis of formazans from Mannich base derivatives as antimicrobial agents demonstrates the potential biological applications of compounds structurally related to the specified chemical. These compounds have shown moderate activity against various pathogens, indicating the potential for developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Biological Activity and Radical Scavenging

Research into biologically active benzothiazine derivatives has involved the synthesis of compounds with potential antibacterial and radical scavenging activities. Such studies highlight the relevance of thiazine derivatives in medicinal chemistry and their potential for contributing to new therapeutic agents (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).

properties

IUPAC Name

methyl 6-chloro-2-[2-(4-methoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O6S/c1-33-19-11-9-18(10-12-19)27-22(29)15-28-24(25(30)34-2)23(16-6-4-3-5-7-16)20-14-17(26)8-13-21(20)35(28,31)32/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESDYXCFANESGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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